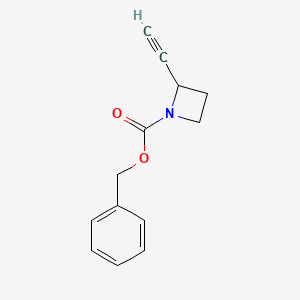

N-Cbz-2-ethynylazetidine

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

benzyl 2-ethynylazetidine-1-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-12-8-9-14(12)13(15)16-10-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2 |

InChI Key |

BAJUWPPCQUHTCJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Cbz-2-ethynylazetidine

General Synthetic Strategy Overview

The synthesis of this compound typically involves the functionalization of azetidine derivatives protected with the benzyl carbamate group (Cbz) and introduction of the ethynyl substituent at the 2-position. The synthetic routes generally proceed through:

- Formation of the azetidine ring or modification of pre-formed azetidines

- Protection of the nitrogen with the Cbz group to stabilize intermediates

- Introduction of the ethynyl group via alkynylation reactions, often involving terminal alkynes or ethynyl precursors

- Purification steps such as column chromatography or recrystallization to isolate the target compound

Specific Synthetic Routes and Reaction Conditions

Calcium(II)-Catalyzed Friedel-Crafts Alkylation Approach

A notable method for preparing substituted azetidines, including this compound analogs, involves calcium(II)-catalyzed Friedel-Crafts alkylation of N-Cbz azetidinols with aromatic substrates. This method leverages the Cbz group to stabilize carbocation intermediates on the azetidine ring, facilitating selective substitution.

- Starting materials : N-Cbz azetidinols (azetidine ring with hydroxyl group)

- Catalyst : Calcium(II) salts (e.g., calcium triflate)

- Reaction type : Friedel-Crafts alkylation with (hetero)aromatic compounds or phenols

- Conditions : Mild temperatures, inert atmosphere to avoid side reactions

- Outcome : High yields of 3,3-diarylazetidines, demonstrating the potential for ethynyl group introduction by analogous alkynylation strategies

Although this method is primarily described for aryl substitution, the stabilization effect of the Cbz group and the catalytic system can be adapted for alkynylation at the 2-position, as required for this compound.

Carbamate Hydroxy Intermediate Alkynylation

Another approach involves preparing hydroxycarbamate intermediates, which can be alkynylated to introduce the ethynyl substituent. This method is supported by patent literature describing the preparation of heterocyclic carbamate derivatives with alkynyl groups.

- Starting material : Hydroxycarbamate derivatives of azetidine

- Reagents : Alkynylation agents such as terminal alkynes or alkynyl halides

- Catalysts : Base and coupling reagents (e.g., palladium catalysts, copper salts)

- Reaction conditions : Controlled temperature, inert atmosphere

- Purification : Chromatography or recrystallization to isolate the alkynylated product

This method allows for selective functionalization at the 2-position of the azetidine ring while maintaining the Cbz protecting group on nitrogen.

Reaction Parameters and Optimization

The synthesis of this compound requires optimization of several parameters to maximize yield and purity:

Analytical and Structural Confirmation

The preparation process is typically monitored and confirmed by various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment |

| Infrared (IR) Spectroscopy | Confirmation of functional groups (e.g., carbamate C=O, alkyne C≡C) |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| High-Performance Liquid Chromatography (HPLC) | Purity and reaction completion monitoring |

| Elemental Analysis | Verification of molecular formula |

These methods ensure that the product obtained is indeed this compound with the expected substitution pattern and high purity.

Summary Table of Preparation Methods

Scientific Research Applications

N-Cbz-2-ethynylazetidine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Cbz-2-ethynylazetidine largely depends on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Cbz group provides stability and protection during synthetic transformations, while the ethynyl group can participate in various chemical reactions, facilitating the formation of bioactive compounds.

Comparison with Similar Compounds

Key Observations :

- Ring Strain : this compound exhibits moderate strain due to the four-membered ring, whereas benzazetidines face heightened instability from aromatic fusion .

- Synthetic Flexibility : The ethynyl group in this compound enables post-synthetic modifications (e.g., cycloadditions), contrasting with azetidin-2-ones, which are constrained by β-lactam reactivity .

- Protection Strategy : The Cbz group offers reversible N-protection, unlike the more labile Boc (tert-butoxycarbonyl) groups used in other azetidine derivatives.

Key Findings :

- Functional Utility : this compound’s ethynyl group enables modular derivatization, a feature absent in simpler azetidin-2-ones.

- Biomedical Relevance : Azetidin-2-one derivatives show promise as antimicrobials, while benzazetidines remain exploratory due to instability .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N-Cbz-2-ethynylazetidine, and how should data be interpreted?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the azetidine ring structure, ethynyl group, and Cbz-protecting group. Compare chemical shifts with structurally similar compounds (e.g., azetidine-3-carboxylic acid derivatives ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should verify molecular ion peaks and isotopic patterns.

- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡C at ~2100 cm, carbonyl at ~1700 cm).

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

- Methodology :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization.

- Yield Optimization : Vary catalysts (e.g., palladium for Sonogashira coupling), solvent polarity, and temperature. Document deviations in a reaction log (Table 1).

- Example Table :

| Parameter Tested | Condition Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (DMF vs. THF) | 0–60°C | 45–72 | 85–98 |

| Catalyst Loading (Pd) | 1–5 mol% | 55–80 | 90–99 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Assessment : Review safety data sheets (SDS) for structurally related azetidines (e.g., azetidine-3-carboxylic acid, HY-Y0530) to infer risks .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis.

- Waste Disposal : Quench reactive intermediates (e.g., ethynyl groups) before disposal to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

- Methodology :

- DFT Calculations : Model transition states for cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to predict regioselectivity and activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Systematic Review : Follow Cochrane guidelines to aggregate and assess studies, prioritizing peer-reviewed journals and excluding non-validated sources (e.g., ) .

- Meta-Analysis : Use statistical tools (e.g., R or Python) to analyze effect sizes, heterogeneity, and publication bias.

- Case Example : If cytotoxicity data conflict, re-test compounds under standardized conditions (e.g., fixed cell lines, IC protocols) .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs)?

- Methodology :

- Isotopic Labeling : Synthesize deuterated or -labeled analogs to track bond-breaking steps.

- KIE Measurement : Compare rate constants () using techniques like NMR or MS.

- Interpretation : A primary KIE (>1) suggests bond cleavage in the rate-determining step; secondary KIEs indicate transition-state geometry changes .

Data Presentation Guidelines

- Tables : Follow Beilstein Journal standards: include essential data in the main text; supplementary data (e.g., full spectral libraries) in appendices .

- Figures : Use OriginLab or Python/Matplotlib for plots. Ensure axes labels comply with SI units .

- Reproducibility : Provide step-by-step synthetic protocols, including failure conditions, to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.